2-methoxy-3'-thiomorpholinomethyl benzophenone
Overview
Description
2-methoxy-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2S. It is a derivative of benzophenone, which is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of a methoxy group, a thiomorpholine ring, and a benzophenone core.
Preparation Methods
The synthesis of 2-methoxy-3’-thiomorpholinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. The methoxy group is introduced through a methoxylation reaction, while the thiomorpholine ring is incorporated via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-methoxy-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group in the benzophenone core to a hydroxyl group.
Substitution: The methoxy and thiomorpholine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-methoxy-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-methoxy-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and thiomorpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The benzophenone core can also participate in photochemical reactions, making this compound useful in photodynamic therapy .
Comparison with Similar Compounds
2-methoxy-3’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
2-hydroxy-4-methoxybenzophenone: Known for its use as a UV filter in sunscreens.
3’-methoxy-2-thiomorpholinomethyl benzophenone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications
The uniqueness of 2-methoxy-3’-thiomorpholinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFRMVNHPOABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643353 | |
Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-78-2 | |
Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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